6-Bromo-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 6th position and an aldehyde group at the 2nd position of the benzofuran ring makes this compound unique and valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of benzofuran followed by formylation. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2nd position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-Bromo-1-benzofuran-2-carboxylic acid.
Reduction: 6-Bromo-1-benzofuran-2-methanol.
Substitution: 6-Methoxy-1-benzofuran-2-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
6-Bromo-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the aldehyde group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the bromine atom at the 6th position.
6-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but has a chlorine atom instead of bromine.
6-Fluoro-1-benzofuran-2-carbaldehyde: Similar structure but has a fluorine atom instead of bromine.
Uniqueness
6-Bromo-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound in the development of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C9H5BrO2 |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H |
InChI Key |
IFAVCZNLVZCBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.